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molecular formula C7H9Cl2N5 B8377765 2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine CAS No. 171887-02-8

2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine

Cat. No. B8377765
M. Wt: 234.08 g/mol
InChI Key: FLSVUQSDOOPGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05583226

Procedure details

A suspension of 4.46 g (25 mmol) of diaminodihydroxypyrimidine hydrochloride in 90 ml of toluene and 15.33 g (100 mmol) of phosphorus oxychloride was heated to 80° C. 7.31 g (100 mmol) of dimethylformamide was added drop-wise within a span of 60 minutes. The reaction mixture was then stirred at 80° C. for 16 hours. It was allowed to cool down, and 100 ml of water was then added. The pH was adjusted to 10 using a total of 8.4 g of Na2CO3. The reaction mixture was heated to 40° C. and stirred at this temperature for 4 hours. It was then cooled down to room temperature and neutralized with a 30% solution of NaOH, and the product was filtered off. After washing with water and drying in vacuo, 5.5 g (95%) of product was obtained as a beige solid. This corresponds to a yield of 89%.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
15.33 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[C:4](O)=[N:5][C:6]([NH2:10])=[N:7][C:8]=1O.P(Cl)(Cl)([Cl:14])=O.[CH3:17][N:18]([CH3:21])[CH:19]=O.C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1.O>[Cl:1][C:4]1[C:3]([N:2]=[CH:17][N:18]([CH3:21])[CH3:19])=[C:8]([Cl:14])[N:7]=[C:6]([NH2:10])[N:5]=1 |f:0.1,4.5.6,7.8|

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
Cl.NC=1C(=NC(=NC1O)N)O
Name
Quantity
15.33 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.31 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 40° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1N=CN(C)C)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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